REACTION_CXSMILES
|
[CH3:1][N:2]([CH:10]1[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]1)[C:3](=[O:9])[O:4][C:5]([CH3:8])([CH3:7])[CH3:6].[C:16](Cl)(=[O:27])[O:17][CH2:18][C:19]1[CH:24]=[C:23]([Cl:25])[CH:22]=[C:21]([Cl:26])[CH:20]=1.C(=O)(O)[O-].[Na+]>C(Cl)Cl>[C:5]([O:4][C:3]([N:2]([CH3:1])[CH:10]1[CH2:11][CH2:12][N:13]([C:16]([O:17][CH2:18][C:19]2[CH:20]=[C:21]([Cl:26])[CH:22]=[C:23]([Cl:25])[CH:24]=2)=[O:27])[CH2:14][CH2:15]1)=[O:9])([CH3:8])([CH3:6])[CH3:7] |f:2.3|
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Name
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|
Quantity
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1.25 g
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Type
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reactant
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Smiles
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CN(C(OC(C)(C)C)=O)C1CCNCC1
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Name
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|
Quantity
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1.537 g
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Type
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reactant
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Smiles
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C(OCC1=CC(=CC(=C1)Cl)Cl)(=O)Cl
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Name
|
|
Quantity
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0.583 mL
|
Type
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reactant
|
Smiles
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C([O-])(O)=O.[Na+]
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Name
|
|
Quantity
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15 mL
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Type
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solvent
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Smiles
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C(Cl)Cl
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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The resulting mixture was extracted with DCM
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Type
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DRY_WITH_MATERIAL
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Details
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the combined organic extracts were dried over MgSO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
|
concentrated under pressure
|
Name
|
|
Type
|
product
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Smiles
|
C(C)(C)(C)OC(=O)N(C1CCN(CC1)C(=O)OCC1=CC(=CC(=C1)Cl)Cl)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |